CCR5 Antagonism: A Distinct Biological Activity Not Established for 1-Naphthoyl Isomer
Preliminary pharmacological screening indicates that Morpholin-4-yl(naphthalen-2-yl)methanone acts as a CCR5 antagonist, a property critical for application in HIV infection, asthma, and rheumatoid arthritis [1]. In contrast, the closely related 1-positional isomer, Morpholin-4-yl(naphthalen-1-yl)methanone (CAS 33079-11-7), has not been reported to possess this activity, often being characterized instead as a simple synthetic intermediate. This functional difference highlights the critical role of the naphthalene substitution pattern in target engagement.
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Qualitative identification as a CCR5 antagonist [1] |
| Comparator Or Baseline | Morpholin-4-yl(naphthalen-1-yl)methanone (No CCR5 activity reported) |
| Quantified Difference | Not quantified; presence vs. absence of activity |
| Conditions | Preliminary pharmacological screening (details not provided) [1] |
Why This Matters
For projects targeting the CCR5 axis, selecting this specific isomer is essential, as the 1-naphthoyl analog lacks this defined functional activity, making it an unsuitable substitute.
- [1] Semantic Scholar Author Page for 张会利. Preliminary screening of pharmacological activity indicates the compound can be used as a CCR5 antagonist... View Source
